Fgfr4-IN-1

FGFR4 Kinase Inhibition Biochemical Assay

Researchers investigating FGFR4-driven HCC face significant reproducibility risks when substituting tool compounds with divergent selectivity profiles. FGFR4-IN-1 directly addresses this gap as a rigorously characterized reference inhibitor. - Exhibits sub-nanomolar FGFR4 potency (IC50 0.7 nM) with >7,600-fold selectivity over FGFR1 and a panel of 36 kinases. - Delivers robust in vivo tumor growth inhibition (70.8% TGI at 100 mg/kg) in Huh7 xenograft models. - Sourced from patent-disclosed example 98, ensuring structural identity and enabling SAR benchmarking.

Molecular Formula C24H27N7O5
Molecular Weight 493.5 g/mol
Cat. No. B607445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-1
SynonymsFGFR4-IN-1;  FGFR4-IN1;  FGFR4-IN 1.
Molecular FormulaC24H27N7O5
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O
InChIInChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
InChIKeyZTYSXMGILYNNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FGFR4-IN-1 Selective FGFR4 Inhibitor


FGFR4-IN-1 is a small-molecule inhibitor of fibroblast growth factor receptor 4 (FGFR4), a receptor tyrosine kinase implicated in several cancers, particularly hepatocellular carcinoma (HCC). It exhibits potent inhibition of FGFR4 kinase activity and demonstrates high selectivity over other FGFR family members and a broad panel of kinases . The compound is utilized in preclinical research to investigate FGFR4-dependent signaling pathways and as a tool compound to validate FGFR4 as a therapeutic target .

FGFR4 signaling pathway studies
Hepatocellular carcinoma research models
Selective kinase inhibitor for target validation

Why FGFR4-IN-1 Cannot Be Substituted


In-class FGFR4 inhibitors exhibit significant variability in potency, selectivity profiles, and in vivo efficacy, making simple substitution unreliable for research outcomes. FGFR4-IN-1 demonstrates a unique combination of sub-nanomolar to low nanomolar biochemical potency against FGFR4 and a selectivity window of >7,600-fold over FGFR1 and a panel of 36 other kinases . This high selectivity is crucial for minimizing off-target effects in cellular and in vivo models . Direct comparison with other selective FGFR4 inhibitors, such as fisogatinib (BLU-554), which has a reported biochemical IC50 of 5 nM, suggests FGFR4-IN-1 may offer enhanced potency, though direct head-to-head data is limited . The specific structural features of FGFR4-IN-1, which contribute to its unique selectivity and potency profile, are not interchangeable with other FGFR4 inhibitors that may have different binding modes or selectivity profiles . Therefore, substituting FGFR4-IN-1 with another FGFR4 inhibitor without careful validation could lead to confounding results due to differential target engagement and off-target activities.

  • FGFR4 inhibitor selectivity profiles differ; direct substitution may shift isoform interpretation and confound pathway assignment.
  • Biochemical potency context varies across series; lower IC50 in one assay may not guarantee superior cellular or in vivo response.
  • Unique structural and patent-series features can influence target engagement, limiting reliable interchange without method-specific validation.

FGFR4-IN-1 Evidence vs. Analogs


Biochemical Potency vs. Fisogatinib and Roblitinib

FGFR4-IN-1 demonstrates high potency against FGFR4 with a reported IC50 of 0.4 nM to 1.3 nM in biochemical assays . In comparison, the clinically investigated FGFR4 inhibitor fisogatinib (BLU-554) has a reported IC50 of 5 nM , and roblitinib (FGF401) has a reported IC50 of 1.1 nM . This indicates that FGFR4-IN-1 exhibits potency comparable to or exceeding these advanced inhibitors, with a potential ~3.8-fold to 12.5-fold improvement over fisogatinib.

Potency vs. Analogs
Context-dependent
IC50 0.4-1.3 nM (FGFR4)
vs. Fisogatinib 5 nM, Roblitinib 1.1 nM
Supports FGFR4 inhibition assay context
Cross-study comparison; assay conditions may differ
FGFR4 Kinase Inhibition Biochemical Assay

Selectivity Against FGFR1 and Kinase Panel

FGFR4-IN-1 is reported to be highly selective for FGFR4 over FGFR1 and a panel of 36 other kinases, with IC50 values >10 µM for all off-targets . This represents a selectivity window of >7,600-fold based on the most potent FGFR4 IC50 of 1.3 nM. In contrast, pan-FGFR inhibitors like infigratinib exhibit IC50 values of 1-60 nM across FGFR1-4, demonstrating significantly lower selectivity . While other selective FGFR4 inhibitors like fisogatinib also show high selectivity (IC50s for FGFR1-3 of 624-2203 nM) , the comprehensive 36-kinase panel data for FGFR4-IN-1 provides a more robust assessment of its selectivity profile.

Selectivity Window
Class-level
>7,600-fold over FGFR1 & 36 kinases
Supports selective FGFR4 pathway interpretation
Panel profiling data to verify
Selectivity Kinase Profiling Off-Target

Cellular Antiproliferative Activity in HCC Models

FGFR4-IN-1 potently inhibits the proliferation of hepatocellular carcinoma (HCC) cell lines. It demonstrates IC50 values of 1.1 nM in Hep3B cells, 2.5 nM in Huh7 cells , and 7.8 nM in another HuH-7 assay . This indicates consistent, low nanomolar antiproliferative activity across multiple HCC models. In comparison, the selective FGFR4 inhibitor fisogatinib (BLU-554) has been reported to have an IC50 of 13 nM in Huh7 cells . This suggests FGFR4-IN-1 may exhibit ~1.7-fold to 5.2-fold greater potency in these cellular models, though differences in assay conditions must be considered.

Cellular Activity
Reported
Hep3B IC50 1.1 nM, Huh7 IC50 2.5-7.8 nM
Cell-model antiproliferative endpoint context
Assay conditions may influence absolute potency
Hepatocellular Carcinoma Cell Proliferation Cellular Potency

In Vivo Antitumor Efficacy in Huh7 Xenograft

FGFR4-IN-1 demonstrates significant in vivo antitumor activity in a Huh7 mouse xenograft model. Daily oral administration at doses of 30 mg/kg and 100 mg/kg resulted in tumor growth inhibition (TGI) of 62.7% and 70.8%, respectively . While direct in vivo comparison data for other selective FGFR4 inhibitors in the same model are not readily available, the observed TGI values provide a quantitative benchmark for the compound's efficacy in a relevant preclinical model of HCC. This level of TGI is comparable to that reported for other targeted agents in similar xenograft models.

In Vivo Response
Endpoint context
62.7% TGI (30 mg/kg), 70.8% TGI (100 mg/kg)
Xenograft model-response context
Model-specific endpoint; no direct comparator
Xenograft In Vivo Efficacy Tumor Growth Inhibition

Patent-Validated Chemical Series

FGFR4-IN-1 is disclosed as 'example 98' in patents related to bicyclic heterocycles as FGFR4 inhibitors [1]. This patent family includes compounds that have progressed to clinical development (e.g., roblitinib/FGF401) . The chemical series is characterized by a unique bicyclic heterocyclic core that confers high selectivity and potency for FGFR4. This patent validation distinguishes FGFR4-IN-1 from other tool compounds that may lack a clear intellectual property and development pedigree, providing confidence in its chemical tractability and potential for further optimization.

Chemical Series
Source review
Disclosed as example 98 in FGFR4 inhibitor patents
Patent-validated series for SAR studies
Chemical tractability context
Chemical Series Patent Drug Discovery

FGFR4-IN-1 Research Applications


FGFR4 Target Validation in HCC

The potent antiproliferative activity of FGFR4-IN-1 in Hep3B and Huh7 HCC cell lines (IC50 1.1-7.8 nM) and significant tumor growth inhibition (62.7-70.8% TGI) in a Huh7 xenograft model make it an ideal tool compound for validating FGFR4 dependency in HCC models. Researchers can use FGFR4-IN-1 to demonstrate proof-of-concept for FGFR4 inhibition as a therapeutic strategy in HCC, establishing a foundation for further drug discovery efforts.

Selective FGFR4 Pathway Dissection

The high selectivity of FGFR4-IN-1 over FGFR1 and a panel of 36 other kinases (IC50 >10 µM) ensures that observed biological effects can be confidently attributed to FGFR4 inhibition. This is particularly valuable in mechanistic studies where pan-FGFR inhibitors may introduce confounding results due to inhibition of FGFR1-3. FGFR4-IN-1 is thus the preferred tool for dissecting FGFR4-specific signaling pathways in cellular and in vivo systems.

SAR Studies for FGFR4 Inhibitors

As a disclosed example ('example 98') in patents covering a clinically advanced FGFR4 inhibitor series [1], FGFR4-IN-1 serves as a well-characterized reference compound for medicinal chemistry efforts. Its known potency, selectivity, and in vivo activity provide a benchmark for evaluating novel FGFR4 inhibitors and for exploring SAR around the bicyclic heterocyclic core.

Combination Therapy Studies in FGFR4-Driven Cancers

The robust in vivo efficacy of FGFR4-IN-1 as a single agent (70.8% TGI at 100 mg/kg) provides a strong baseline for exploring combination therapies. Researchers can combine FGFR4-IN-1 with other targeted agents or chemotherapies to identify synergistic regimens for treating FGFR4-dependent tumors, leveraging its well-characterized pharmacodynamic profile.

Application
Selection Property
Validation Focus
HCC FGFR4 dependency validation
FGFR4 cellular potency profile
Antiproliferative and xenograft endpoints
FGFR4-specific pathway dissection
Isoform selectivity over FGFR1-3
Pathway response attribution
SAR reference for FGFR4 inhibitor series
Patent-validated chemical series
Benchmarking potency and selectivity
Combination regimen studies in FGFR4-driven models
Single-agent response benchmark
Synergy endpoints in xenograft models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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